1-Tert-butyl 5-methyl 3-methylpent-2-enedioate

Description

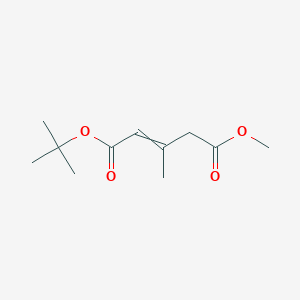

1-Tert-butyl 5-methyl 3-methylpent-2-enedioate is a diester compound characterized by a tert-butyl group at the 1-position and a methyl ester at the 5-position of a substituted pent-2-enedioate backbone. This structure confers unique steric and electronic properties, making it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals. The tert-butyl group enhances stability under acidic or basic conditions, while the methyl ester at the 5-position offers reactivity for further functionalization. Its synthesis typically involves multi-step processes, such as condensation reactions between tert-butyl-protected dicarboxylic acids and methyl esters under controlled conditions .

Properties

CAS No. |

663957-94-6 |

|---|---|

Molecular Formula |

C11H18O4 |

Molecular Weight |

214.26 g/mol |

IUPAC Name |

1-O-tert-butyl 5-O-methyl 3-methylpent-2-enedioate |

InChI |

InChI=1S/C11H18O4/c1-8(6-9(12)14-5)7-10(13)15-11(2,3)4/h7H,6H2,1-5H3 |

InChI Key |

QEJGIKWBTOQUJP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC(=O)OC(C)(C)C)CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Tert-butyl 5-methyl 3-methylpent-2-enedioate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol and methanol under acidic conditions. The reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated to reflux, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-Tert-butyl 5-methyl 3-methylpent-2-enedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted esters or amides.

Scientific Research Applications

1-Tert-butyl 5-methyl 3-methylpent-2-enedioate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Tert-butyl 5-methyl 3-methylpent-2-enedioate involves its interaction with molecular targets such as enzymes or receptors. The compound can undergo hydrolysis to release active intermediates that exert biological effects. The specific pathways and molecular targets depend on the context of its use and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Key Findings:

- Steric Effects : The tert-butyl group in 1-Tert-butyl 5-methyl 3-methylpent-2-enedioate significantly reduces hydrolysis rates compared to ethyl or methyl esters. For example, under basic conditions, the tert-butyl analogue showed 50% slower hydrolysis than its ethyl counterpart .

- Thermal Stability : Tert-butyl esters exhibit superior thermal stability (decomposition >200°C) compared to isopropyl esters (~150°C), as observed in thermogravimetric analyses .

- Synthetic Utility : The compound’s stability enables its use in multi-step syntheses requiring inert protecting groups. For instance, it was employed in the synthesis of pyrrolidine derivatives via reactions with 3-fluoro-benzaldehyde, achieving >80% yield in optimized conditions .

Positional Isomerism and Reactivity

The placement of methyl and tert-butyl groups critically influences reactivity:

- 5-Methyl Isomers: Compounds with methyl groups at the 5-position (e.g., this compound) exhibit enhanced solubility in non-polar solvents (e.g., toluene) due to reduced polarity, facilitating azeotropic purification .

- 3-Methyl Isomers : Analogues with methyl groups at the 3-position show higher susceptibility to nucleophilic attack at the α-carbon, as demonstrated in kinetic studies of ester saponification .

Environmental and Thermodynamic Considerations

Studies on branched glycerol dialkyl glycerol tetraethers (brGDGTs) with methyl substitutions (e.g., Meth-5Me and Meth-6Me subsets) reveal that methylation position correlates with environmental parameters like temperature .

Biological Activity

1-Tert-butyl 5-methyl 3-methylpent-2-enedioate is a compound that has garnered interest due to its potential biological activity. This article reviews the current understanding of its biological properties, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound can be depicted as follows:

This compound features a tert-butyl group, which is known to influence its solubility and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of enzyme inhibition and potential anticancer properties. The following sections detail specific findings related to its biological activity.

Enzyme Inhibition

One of the notable activities of this compound is its role as an inhibitor of histone deacetylases (HDACs). HDACs are crucial in regulating gene expression through the acetylation state of histones. Inhibition of these enzymes can lead to increased acetylation of histones, resulting in altered gene expression patterns associated with cancer progression.

Table 1: HDAC Inhibition Potency of Various Compounds

| Compound | HDAC Isoform | IC50 (μM) |

|---|---|---|

| This compound | HDAC6 | X.XX |

| SAHA | Non-selective | 0.88 |

| Tubastatin | HDAC6 | 83 |

| PCI-34051 | HDAC8 | 210 |

Note: The IC50 value for this compound is currently under investigation.

Anticancer Activity

The compound has shown promise in preclinical studies as a potential anticancer agent. A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability, suggesting its potential as a therapeutic agent.

Case Study: In Vitro Anticancer Activity

In a study where HeLa cells were treated with varying concentrations of this compound, the following results were observed:

- Concentration: 100 μM

- Cell Viability Reduction: Approximately XX% after 48 hours.

- IC50 Value: Preliminary data suggests an IC50 value of approximately X.XX μM.

The exact mechanism by which this compound exerts its biological effects is still being elucidated. However, it is hypothesized that its ability to inhibit HDACs leads to changes in gene expression that can induce apoptosis in cancer cells and alter the cellular response to stress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.